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Compound of Interest

Compound Name: Sulfo-cyanine5.5 amine potassium

Cat. No.: B15556736

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the covalent labeling of proteins
with Sulfo-cyanine5.5 NHS ester, a bright and water-soluble fluorescent dye ideal for a range of
bio-imaging and analytical applications. The protocols outlined below detail the necessary
steps for successful conjugation, purification, and characterization of the resulting fluorescently
labeled protein.

Sulfo-cyanineb5.5 is a far-red fluorescent dye with an absorption maximum around 675 nm and
an emission maximum at approximately 694 nm.[1] Its high photostability and bright
fluorescence make it an excellent choice for applications requiring sensitive detection, such as
fluorescence microscopy, flow cytometry, and in vivo imaging.[1] The N-hydroxysuccinimide
(NHS) ester functional group of Sulfo-cyanine5.5 readily reacts with primary amine groups (-
NH2) present on proteins, primarily on the side chain of lysine residues and the N-terminus, to
form stable amide bonds.[2][3][4]

Key Experimental Parameters

Successful protein labeling hinges on optimizing several key parameters. The following tables
summarize the critical quantitative data for the Sulfo-cyanine5.5 NHS ester labeling protocol.

Table 1: Recommended Reaction Conditions
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Parameter

Recommended Value

Notes

Protein Concentration

2-10 mg/mL

Higher concentrations
generally lead to greater
labeling efficiency.[2][5]
Concentrations below 2 mg/mL
can significantly reduce

efficiency.[2]

Reaction Buffer

0.1 M Sodium Bicarbonate or

Phosphate Buffer

The pH should be maintained
between 8.0 and 9.0 for
optimal reaction with primary
amines.[2][4][6] Buffers
containing primary amines

(e.g., Tris) must be avoided.[7]

Dye to Protein Molar Ratio

5:1to 20:1

The optimal ratio is protein-
dependent and should be
determined empirically.[8] A
10:1 ratio is a good starting
point.[3][8]

Reaction Temperature

Room Temperature (20-25°C)

Incubation Time

30 - 60 minutes

The reaction mixture should be
protected from light during
incubation.[7][8]

Dye Stock Solution Solvent

Anhydrous Dimethylformamide
(DMF) or Dimethyl Sulfoxide
(DMSO)

The dye stock solution should
be prepared fresh before each

labeling reaction.[6][9]

Table 2: Spectral Properties and Constants for Degree of Labeling Calculation
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Parameter

Value

Reference

Sulfo-cyanine5.5 Maximum

Absorbance (Amax)

~675 nm

[1]

Molar Extinction Coefficient of
Sulfo-cyanine5.5 (g_dye) at

Amax

Vendor-specific (typically
~250,000 M~icm™1)

Always refer to the

manufacturer's data sheet.

Correction Factor (CF2so)

Vendor-specific (typically
~0.05)

This factor accounts for the
dye's absorbance at 280 nm.
[10][11]

Protein Maximum Absorbance

280 nm

Molar Extinction Coefficient of

Protein (¢_prot) at 280 nm

Protein-specific

Can be calculated from the
protein sequence or found in

literature.

Experimental Workflow and Protocols

The overall process for labeling a protein with Sulfo-cyanine5.5 NHS ester involves preparing

the reagents, running the conjugation reaction, purifying the labeled protein, and finally,

determining the degree of labeling.
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Caption: Experimental workflow for protein labeling with Sulfo-cyanine5.5 NHS ester.

Protocol 1: Protein Preparation

o Buffer Exchange: If the protein of interest is in a buffer containing primary amines (e.g., Tris)

or ammonium salts, it must be exchanged into an amine-free buffer such as 0.1 M sodium
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bicarbonate or phosphate buffer with a pH between 8.0 and 9.0.[2] This can be achieved
through dialysis or by using a desalting column.

o Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL in the reaction
buffer.[2][3] Protein concentrations below 2 mg/mL will result in lower labeling efficiency.[2]

Protocol 2: Sulfo-cyanine5.5 NHS Ester Labeling
Reaction

e Prepare Dye Stock Solution: Immediately before use, dissolve the Sulfo-cyanine5.5 NHS
ester in anhydrous DMSO or DMF to a concentration of 10 mM.[2] Vortex briefly to ensure
the dye is fully dissolved.

o Calculate Molar Ratio: Determine the volume of the dye stock solution to add to the protein
solution to achieve the desired molar ratio of dye to protein. A starting point of a 10:1 molar
excess of dye is recommended.[8]

« Initiate the Reaction: While gently vortexing the protein solution, add the calculated volume
of the dye stock solution.[5]

¢ Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature, protected
from light.[7][8] Gentle shaking or rotation during incubation can improve labeling efficiency.

Protocol 3: Purification of the Labeled Protein

It is crucial to remove any unreacted, free dye from the labeled protein to avoid high
background signals in downstream applications.[11][12]

e Size-Exclusion Chromatography: The most common method for purification is size-exclusion
chromatography using a resin such as Sephadex G-25.[3][7]

o

Equilibrate the column with a suitable buffer (e.g., 1X PBS, pH 7.2-7.4).

Load the reaction mixture onto the column.

o

[¢]

Elute the labeled protein with the equilibration buffer. The labeled protein will elute first,
followed by the smaller, unconjugated dye molecules.
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o Collect the fractions containing the colored, labeled protein.

 Dialysis: Alternatively, the free dye can be removed by extensive dialysis against a suitable
buffer.

Protocol 4: Calculation of the Degree of Labeling (DOL)

The degree of labeling (DOL), which is the average number of dye molecules conjugated to
each protein molecule, can be determined spectrophotometrically.[10][13][14]

o Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate solution
at 280 nm (Az2s0) and at the absorbance maximum of Sulfo-cyanine5.5 (~675 nm, A_max).
[10][11]

» Calculate Protein Concentration: The concentration of the protein is calculated using the
following formula, which corrects for the absorbance of the dye at 280 nm:[10][15]

Protein Concentration (M) = [Azso - (A_max x CFz2s0)] / €_prot

[¢]

Azso0: Absorbance of the conjugate at 280 nm.

[¢]

A_max: Absorbance of the conjugate at ~675 nm.

[e]

CF2s0: Correction factor for the dye's absorbance at 280 nm (provided by the dye
manufacturer).[10][11]

[e]

€_prot: Molar extinction coefficient of the protein at 280 nm.

o Calculate Dye Concentration: The concentration of the conjugated dye is calculated using
the Beer-Lambert law:

Dye Concentration (M) =A_max / ¢_dye
o A_max: Absorbance of the conjugate at ~675 nm.

o ¢_dye: Molar extinction coefficient of Sulfo-cyanine5.5 at ~675 nm.
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o Calculate the Degree of Labeling (DOL): The DOL is the molar ratio of the dye to the protein:
[10]

DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for most antibodies is typically between 2 and 10.[2] Over-labeling can lead
to fluorescence quenching and may affect the biological activity of the protein.[13]

Storage of Labeled Conjugates

Store the purified Sulfo-cyanine5.5 labeled protein at 4°C, protected from light. For long-term
storage, it is recommended to add a carrier protein like bovine serum albumin (BSA) to a final
concentration of 0.1% and/or store at -20°C in single-use aliquots.[8] The addition of a
bacteriostatic agent such as sodium azide (2 mM final concentration) can prevent microbial
growth.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://info.gbiosciences.com/blog/how-to-determine-degree-of-protein-labeling
https://pmc.ncbi.nlm.nih.gov/articles/PMC3691395/
https://documents.thermofisher.com/TFS-Assets/LSG/brochures/TR0031-Calc-FP-ratios.pdf
https://abberior.rocks/expertise/protocols/degree-of-labeling-dol/
https://www.spectra.arizona.edu/supplemental/DOL.doc
https://www.thermofisher.com/sg/en/home/references/protocols/cell-and-tissue-analysis/labeling-chemistry-protocols/amine-reactive-probe-labeling-protocol.html
https://www.thermofisher.com/sg/en/home/references/protocols/cell-and-tissue-analysis/labeling-chemistry-protocols/amine-reactive-probe-labeling-protocol.html
https://www.benchchem.com/product/b15556736#sulfo-cyanine5-5-amine-protein-labeling-protocol
https://www.benchchem.com/product/b15556736#sulfo-cyanine5-5-amine-protein-labeling-protocol
https://www.benchchem.com/product/b15556736#sulfo-cyanine5-5-amine-protein-labeling-protocol
https://www.benchchem.com/product/b15556736#sulfo-cyanine5-5-amine-protein-labeling-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15556736?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

